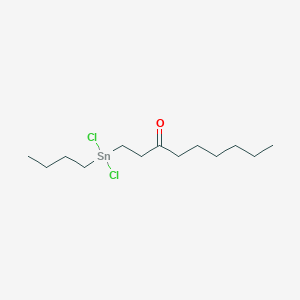
3-Nonanone, 1-(butyldichlorostannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nonanone, 1-(butyldichlorostannyl)- is an organotin compound with the molecular formula C13H26Cl2OSn. This compound is characterized by the presence of a butyldichlorostannyl group attached to the third carbon of nonanone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonanone, 1-(butyldichlorostannyl)- typically involves the reaction of 3-nonanone with butyltin trichloride (BuSnCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
3-Nonanone+BuSnCl3→3-Nonanone, 1-(butyldichlorostannyl)-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Nonanone, 1-(butyldichlorostannyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The butyldichlorostannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
Oxidation: Formation of organotin oxides.
Reduction: Formation of organotin hydrides.
Substitution: Formation of various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nonanone, 1-(butyldichlorostannyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Nonanone, 1-(butyldichlorostannyl)- involves the interaction of the butyldichlorostannyl group with various molecular targets. The tin atom can coordinate with electron-rich sites on biomolecules, leading to the formation of stable complexes. These interactions can affect the function of enzymes and other proteins, thereby exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Nonanone: A simple ketone with the molecular formula C9H18O.
Butyltin trichloride (BuSnCl3): An organotin compound used in the synthesis of various organotin derivatives.
Uniqueness
3-Nonanone, 1-(butyldichlorostannyl)- is unique due to the presence of both a ketone and an organotin moiety in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
137518-49-1 |
|---|---|
Molecular Formula |
C13H26Cl2OSn |
Molecular Weight |
388.0 g/mol |
IUPAC Name |
1-[butyl(dichloro)stannyl]nonan-3-one |
InChI |
InChI=1S/C9H17O.C4H9.2ClH.Sn/c1-3-5-6-7-8-9(10)4-2;1-3-4-2;;;/h2-8H2,1H3;1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
PKJDPDCTWFTPGU-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(=O)CC[Sn](CCCC)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)

![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)
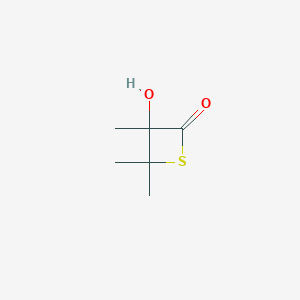
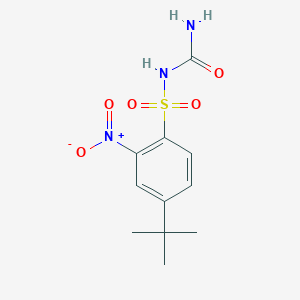
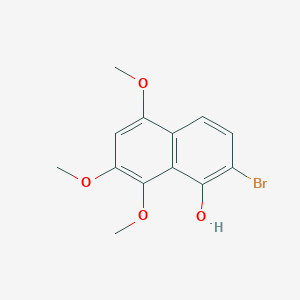
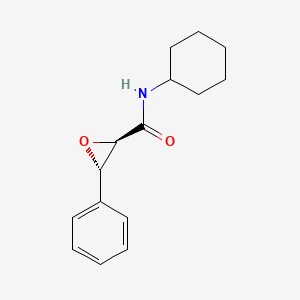
![Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14269268.png)
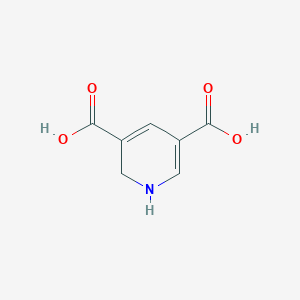
![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)
